![molecular formula C11H8N2O B3333502 6-Phenylpyridazine-3-carbaldehyde CAS No. 99974-22-8](/img/structure/B3333502.png)
6-Phenylpyridazine-3-carbaldehyde
Overview
Description
6-Phenylpyridazine-3-carbaldehyde is an organic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly used in the synthesis of various organic compounds and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 6-Phenylpyridazine-3-carbaldehyde is not well understood. However, it is believed to act as a nucleophile, reacting with various electrophilic species to form covalent adducts.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to exhibit antioxidant and anti-inflammatory properties, as well as potential anticancer activity. Additionally, it has been shown to have potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-Phenylpyridazine-3-carbaldehyde in lab experiments is its ability to act as a versatile building block for the synthesis of various organic compounds. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Future Directions
There are numerous future directions for the study of 6-Phenylpyridazine-3-carbaldehyde. One potential area of study is the development of new synthetic methods for the production of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicine and materials science.
Scientific Research Applications
6-Phenylpyridazine-3-carbaldehyde has been extensively studied for its potential applications in scientific research. This compound is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It has also been studied for its potential use as a fluorescent probe for the detection of various analytes.
properties
IUPAC Name |
6-phenylpyridazine-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-10-6-7-11(13-12-10)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFLUYGQCHZIIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292668 | |
Record name | 6-Phenyl-3-pyridazinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99974-22-8 | |
Record name | 6-Phenyl-3-pyridazinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99974-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Phenyl-3-pyridazinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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